![molecular formula C14H22N4O B5647124 [1-(4-amino-2-pyrimidinyl)-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5647124.png)
[1-(4-amino-2-pyrimidinyl)-3-(cyclopropylmethyl)-3-piperidinyl]methanol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, offering insights into methodologies that might be applicable to [1-(4-amino-2-pyrimidyl)-3-(cyclopropylmethyl)-3-piperidinyl]methanol. For instance, the three-component synthesis and characterization of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile in methanol showcases a similar approach, indicating the versatility of piperidinyl scaffolds in chemical synthesis (Wu Feng, 2011).
Molecular Structure Analysis
The crystal structure of related compounds, like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, elucidates the conformational preferences of piperidinyl-based structures, revealing that the piperidine ring tends to adopt a chair conformation. This information is critical for understanding the molecular structure of [1-(4-amino-2-pyrimidinyl)-3-(cyclopropylmethyl)-3-piperidinyl]methanol and its potential interactions (H. R. Girish et al., 2008).
Chemical Reactions and Properties
Studies on related compounds demonstrate various chemical reactions, such as the autorecycling oxidation of amines and alcohols, which could inform the reactivity of [1-(4-amino-2-pyrimidinyl)-3-(cyclopropylmethyl)-3-piperidinyl]methanol. This ability to oxidize amines and alcohols under specific conditions highlights the compound's potential utility in chemical synthesis and its chemical properties (Yuhki Mitsumoto & M. Nitta, 2004).
properties
IUPAC Name |
[1-(4-aminopyrimidin-2-yl)-3-(cyclopropylmethyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c15-12-4-6-16-13(17-12)18-7-1-5-14(9-18,10-19)8-11-2-3-11/h4,6,11,19H,1-3,5,7-10H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNNRMKYESVXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)N)(CC3CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Amino-2-pyrimidinyl)-3-(cyclopropylmethyl)-3-piperidinyl]methanol |
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